molecular formula C28H24Cl2N2O4S B7692227 N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide

N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide

Numéro de catalogue: B7692227
Poids moléculaire: 555.5 g/mol
Clé InChI: QXCKPGXZVFRRIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide, commonly known as BDP-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP-12 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDP-12 has been found to possess unique properties that make it a promising candidate for drug development.

Mécanisme D'action

The mechanism of action of BDP-12 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. BDP-12 binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have shown that BDP-12 has minimal toxicity and does not affect normal cells. BDP-12 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDP-12 has also been found to disrupt the cell cycle by inhibiting cyclin D1 and cyclin-dependent kinase 4 (CDK4).

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BDP-12 is its high selectivity for CA IX, making it a potential candidate for targeted therapy. BDP-12 has also been found to have minimal toxicity and does not affect normal cells. However, one of the limitations of BDP-12 is its low solubility in water, which can affect its efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of BDP-12. One potential direction is to explore the use of BDP-12 in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of BDP-12 in the treatment of other diseases such as inflammatory diseases and metabolic disorders. Further research is also needed to optimize the synthesis method of BDP-12 and improve its solubility in water.
Conclusion
BDP-12 is a promising candidate for drug development due to its unique properties and potential therapeutic applications. Its high selectivity for CA IX and minimal toxicity make it a potential candidate for targeted therapy in the treatment of cancer. Further research is needed to explore its potential applications in other fields of medicine and optimize its synthesis method.

Méthodes De Synthèse

The synthesis of BDP-12 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)benzyl bromide. This intermediate is then reacted with 2,4-dichlorobenzylamine in the presence of cesium carbonate to form N-(2,4-dichlorobenzyl)-4-(benzyloxy)benzylamine. The final step involves the reaction of this intermediate with sulfonamide to form BDP-12.

Applications De Recherche Scientifique

BDP-12 has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BDP-12 is in the treatment of cancer. Studies have shown that BDP-12 inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. BDP-12 has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Cl2N2O4S/c29-23-12-11-22(27(30)17-23)18-32(37(34,35)26-9-5-2-6-10-26)19-28(33)31-24-13-15-25(16-14-24)36-20-21-7-3-1-4-8-21/h1-17H,18-20H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCKPGXZVFRRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.